molecular formula C18H24O3 B1210051 6beta-Hydroxyestradiol-17beta CAS No. 3583-03-7

6beta-Hydroxyestradiol-17beta

Cat. No. B1210051
CAS RN: 3583-03-7
M. Wt: 288.4 g/mol
InChI Key: QZZRQURPSRWTLG-UXCAXZQLSA-N
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Description

6beta-Hydroxyestradiol-17beta, also known as (6ß,17ß)-Estra-1,3,5 (10)-triene-3,6,17-triol, is a derivative of estradiol . It has a molecular formula of C18H24O3 and a molecular weight of 288.4 .


Synthesis Analysis

The synthesis of this compound involves enzymes such as 17β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidization reaction at the C17 site of 17β-estradiol efficiently . Two genes, crgA and oxyR, adjacent to 17β-hsd were studied which encoded the potential CrgA and OxyR regulators .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C[C@@]1([C@H]2O)C@([H])C@@C3=C4C=CC(O)=C3)([H])[C@]4([H])CC1 .


Chemical Reactions Analysis

The chemical reaction involving this compound is catalyzed by the enzyme estradiol 6beta-monooxygenase. The reaction is as follows: estradiol-17beta + reduced acceptor + O2 = this compound + acceptor + H2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 492.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Oxidative Metabolism and Reactivity

  • Oxidative Metabolism : A study by Pezzella et al. (2005) conducted a systematic characterization of products formed by the oxidation of 17beta-estradiol (1) with tyrosinase/O2, which includes 6beta-Hydroxyestradiol-17beta as one of the reaction products. This study provides insights into the oxidative routes and reactivity of 17beta-estradiol and related compounds in physiological contexts (Pezzella et al., 2005).

Cancer Research

  • Breast Cancer Therapy : Research by Mazumdar et al. (2009) on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), involved in the synthesis of oestradiol, indicates that inhibition of this enzyme is crucial for breast cancer therapy. The study analyzed binary and ternary complexes of 17beta-HSD1 with a new inhibitor, which has implications for understanding the metabolism and therapeutic targeting of 17beta-estradiol and its derivatives in breast cancer treatment (Mazumdar et al., 2009).

Neuroprotective and Neurotoxic Effects

  • Neuroprotection Studies : A study by Picazo, Azcoitia, and Garcia-Segura (2003) explored the neuroprotective and neurotoxic effects of estrogens including 17beta-estradiol, focusing on its metabolites like 2-hydroxyestradiol. This research is significant for understanding the role of estrogen metabolites in neurodegenerative diseases and their potential therapeutic applications (Picazo, Azcoitia, & Garcia-Segura, 2003).

Cardiovascular Health

  • Blood Pressure Regulation : Masi et al. (2006) investigated the relationship between estrogen metabolites like 2-hydroxyestradiol and systolic blood pressure in postmenopausal women. The findings contribute to our understanding of how estrogen metabolism, including the pathways involving compounds like this compound, affects cardiovascular health (Masi, Hawkley, Berry, & Cacioppo, 2006).

Metabolic Analysis

  • Metabolite Measurement : Zacharia, Dubey, and Jackson (2004) developed a gas chromatography/mass spectrometry assay to measure 17beta-estradiol and its metabolites like 2-hydroxyestradiol in plasma. This kind of analytical technique is crucial for studying the metabolism and physiological roles of estrogenic compounds (Zacharia, Dubey, & Jackson, 2004).

Safety and Hazards

While specific safety data for 6beta-Hydroxyestradiol-17beta was not found, it’s worth noting that its parent compound, 17β-estradiol, is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

6beta-Hydroxyestradiol-17beta plays a significant role in biochemical reactions, particularly in the metabolism of estrogens. It is formed through the hydroxylation of estradiol by the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to this compound in the presence of oxygen and an electron donor . The interaction between this compound and various biomolecules, such as enzymes and proteins, is essential for its function. For instance, it interacts with estrogen receptors, influencing their activity and subsequent gene expression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In renal cell carcinoma cells, for example, estradiol derivatives like this compound have been shown to induce DNA double-strand breaks, elevate reactive oxygen species levels, and activate nuclear factor erythroid 2-related factor 2 (Nrf2) phosphorylation . These cellular alterations contribute to the reduced viability of cancer cells following treatment with estradiol derivatives .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to estrogen receptors, modulating their activity and influencing the transcription of target genes . Additionally, this compound can affect mitochondrial function by lowering mitochondrial membrane microviscosity and improving bioenergetic function in skeletal muscle . This modulation of mitochondrial activity is crucial for maintaining cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of estradiol derivatives can vary, impacting their efficacy in in vitro and in vivo experiments . Long-term exposure to this compound may lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies on estradiol derivatives have shown that high doses can cause significant changes in hormone levels and disrupt normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of estrogens. It is formed through the hydroxylation of estradiol by estradiol 6beta-monooxygenase . This enzyme-mediated reaction is essential for the regulation of estrogen levels in the body. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. For example, estradiol derivatives can be transported across the blood-brain barrier, influencing brain function and behavior . Understanding the transport mechanisms of this compound is essential for elucidating its physiological and pharmacological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, estradiol derivatives can localize to mitochondria, where they modulate mitochondrial function and energy production . The subcellular localization of this compound is a key factor in understanding its role in cellular processes.

properties

IUPAC Name

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRQURPSRWTLG-UXCAXZQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331474
Record name 6beta-Hydroxyestradiol-17beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3583-03-7
Record name 6beta-Hydroxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxyestradiol-17beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and its impact on the uterotropic effects in mice?

A1: Research indicates that feeding female CD-1 mice a diet containing 0.75% BHA for 2-3 weeks significantly increased the activity of liver enzymes responsible for the metabolism of estrogens, including 6β-Hydroxyestradiol. [] Specifically, BHA enhanced both glucuronidation and NADPH-dependent oxidation of estradiol and estrone. This led to a marked increase in the formation of 6β-Hydroxyestradiol, a typically minor metabolite. Consequently, the increased metabolism resulted in lower levels of estradiol and estrone in the serum and uterus, ultimately inhibiting their uterotropic effects, including a reduction in uterine weight and DNA synthesis. []

Q2: What is the significance of studying the circular dichroism of 6α- and 6β-Hydroxyestradiol?

A2: While the provided abstract [] does not offer details about the findings, the study of circular dichroism (CD) is crucial for understanding the three-dimensional structure of molecules, especially chiral molecules like 6α- and 6β-Hydroxyestradiol. CD spectroscopy analyzes the differential absorption of left and right circularly polarized light, providing information about the molecule's conformation and interactions with other molecules. This information is essential for understanding the biological activity and target interactions of these estradiol metabolites.

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